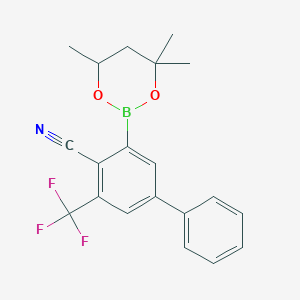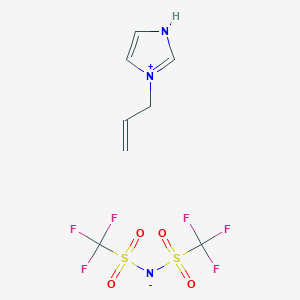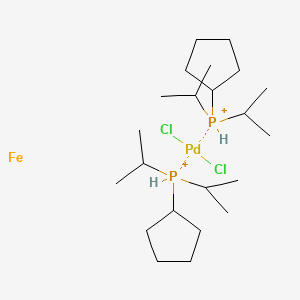
4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a complex organic compound that features a trifluoromethyl group, a benzonitrile moiety, and a dioxaborinan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the dioxaborinan ring: This could be synthesized through a condensation reaction involving boronic acid derivatives and diols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include solvents like dichloromethane, temperature control, and inert atmospheres.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new aromatic group.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential pharmacological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other trifluoromethylated benzonitriles or dioxaborinan derivatives. Examples could be:
- 4-Phenyl-2-(trifluoromethyl)benzonitrile
- 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Uniqueness
What sets 4-Phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile apart is the combination of its functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, such as its lipophilicity and electronic characteristics.
特性
IUPAC Name |
4-phenyl-2-(trifluoromethyl)-6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BF3NO2/c1-13-11-19(2,3)27-21(26-13)18-10-15(14-7-5-4-6-8-14)9-17(16(18)12-25)20(22,23)24/h4-10,13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZRBVHQCKEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC(=C2C#N)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)

![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)




![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
